molecular formula C10H13B B1280680 1-Bromo-2-(tert-Butyl)benzene CAS No. 7073-99-6

1-Bromo-2-(tert-Butyl)benzene

Cat. No. B1280680
CAS RN: 7073-99-6
M. Wt: 213.11 g/mol
InChI Key: DSMRKVAAKZIVQL-UHFFFAOYSA-N
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Description

“1-Bromo-2-(tert-Butyl)benzene” is a chemical compound with the molecular formula C10H13Br . It is also known by other names such as “1-Brom-2-(2-methyl-2-propanyl)benzol” in German, “1-Bromo-2-(2-methyl-2-propanyl)benzene” in English, and “1-Bromo-2-(2-méthyl-2-propanyl)benzène” in French .


Synthesis Analysis

The synthesis of “1-Bromo-2-(tert-Butyl)benzene” involves several steps. One method involves the reaction of 2-tert-butylaniline with hydrogen bromide in water at room temperature . This is followed by the addition of sodium nitrite in diethyl ether and water at a temperature range of -56 to -8°C . The reaction yields a brown suspension .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(tert-Butyl)benzene” consists of a benzene ring substituted with a bromine atom and a tert-butyl group . The average mass of the molecule is 213.114 Da, and the monoisotopic mass is 212.020050 Da .


Chemical Reactions Analysis

“1-Bromo-2-(tert-Butyl)benzene” can participate in various chemical reactions. For instance, it can react with phenylboronic acid to yield α,α-dimethyl-β-phenyl hydrostyrene .


Physical And Chemical Properties Analysis

“1-Bromo-2-(tert-Butyl)benzene” has a molecular weight of 213.114 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 221.0±9.0 °C at 760 mmHg . The compound is moderately soluble in water .

Scientific Research Applications

Molecular Electronics

1-Bromo-2-(tert-butyl)benzene serves as a precursor in the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial components in molecular electronics. These wires are developed through efficient synthetic transformations, highlighting the versatility of simple aryl bromides like 1-Bromo-2-(tert-butyl)benzene in advanced electronic applications (Stuhr-Hansen et al., 2005).

Blue-Emitting Anthracenes

In the synthesis of blue-emitting anthracenes, derivatives of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, synthesized from compounds like 1-Bromo-2-(tert-butyl)benzene, are employed. These compounds exhibit high thermal stability and are used in light-emitting diodes (LEDs), demonstrating their significant role in optoelectronic devices (Danel et al., 2002).

Organoselenium Compounds

1-Bromo-2-(tert-butyl)benzene is utilized in the synthesis of organoselenium compounds. These compounds, derived from brominated benzene derivatives, play a vital role in studying intramolecular interactions, such as Se...O nonbonding interactions, which are crucial in understanding the behavior of these compounds in various chemical contexts (Zade et al., 2005).

Cyclic Vinylamines Synthesis

The compound plays a role in the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes, a class of cyclic vinylamines, through the Buchwald-Hartwig reaction. These synthesized compounds have potential applications in various chemical syntheses and are characterized by spectroscopic techniques (Chakravarthy et al., 2020).

Alkoxycarbonylation of Alkenes

In catalytic systems, derivatives of 1-Bromo-2-(tert-butyl)benzene are used to improve the efficiency of alkoxycarbonylation reactions of alkenes. This application is crucial in industrial processes involving the transformation of olefins to esters, demonstrating the importance of this compound in catalysis (Dong et al., 2017).

Safety And Hazards

The safety data sheet for “1-Bromo-2-(tert-Butyl)benzene” indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

properties

IUPAC Name

1-bromo-2-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRKVAAKZIVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474768
Record name 1-Bromo-2-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(tert-Butyl)benzene

CAS RN

7073-99-6
Record name 1-Bromo-2-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butylaniline (7.46 g, 50 mmol 15.6 mL) in hydrobromic acid (40% w/w, 15 mL) cooled at <5° C. (ice/salt bath), a solution of 7.55 g (0.11 mol) of sodium nitrite in 10 mL of water was added at a rate that the temperature did not exceed 10° C. (ca two hour addition time). When the diazotization was completed, 0.20 g of copper powder was added. (CAUTION: the solution was refluxed very cautiously because of vigorous gas evolution!). When the vigorous evolution of nitrogen subsided, the system was kept at 50° C. for 30 minutes and was then diluted with 80 mL of water and extracted three times with diethyl ether (100 mL each). The organic layer was washed with 10% solution of KOH; dried over Na2SO4, concentrated in vacuo, and purified by chromatography on silica gel chromatography. The product obtained was further distilled at 85° C. (3 mm Hg) to yield 1-bromo-2-tert-butylbenzene (2.88 g, 27%). 1H NMR (400 MHz, CDCl3): δ 7.58 (m, 1H, Ph-H), 7.45 (m, 1H, Ph-H), 7.24 (m, 1H, Ph-H), 7.02 (m, 1H, Ph-H), 1.51 (s, 9H, C(CH3)3).
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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